molecular formula C20H22N2O3S B2662711 (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1331519-04-0

(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B2662711
CAS No.: 1331519-04-0
M. Wt: 370.47
InChI Key: WMCWNUBRBRJYND-VOTSOKGWSA-N
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Description

(E)-Phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core functionalized with a phenyl carboxylate group and an acrylamido linker bearing a thiophene substituent. The thiophene group contributes electron-rich aromaticity, which may improve pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

phenyl 4-[[[(E)-3-thiophen-3-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-19(7-6-17-10-13-26-15-17)21-14-16-8-11-22(12-9-16)20(24)25-18-4-2-1-3-5-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,21,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCWNUBRBRJYND-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves a multi-step process:

    Formation of the acrylamide intermediate: This step involves the reaction of thiophene-3-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.

    Coupling with piperidine: The acrylamide intermediate is then coupled with piperidine-1-carboxylate under conditions that promote the formation of the desired product. This often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate. For instance, derivatives featuring piperidine and thiophene structures have shown promising activity against various cancer cell lines. A notable study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells, with IC₅₀ values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound AMCF-7 (Breast)5.2
Compound BHeLa (Cervical)4.7
Compound CA549 (Lung)6.0

Antiviral Properties

Research has also indicated that compounds with similar structural motifs possess antiviral properties. Specifically, some derivatives have been evaluated for their effectiveness against coronaviruses, showcasing their potential as antiviral agents . The mechanism involves inhibition of viral replication, making these compounds candidates for further development in antiviral therapeutics.

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TypeIC₅₀ (µM)Reference
Compound DSARS-CoV-212.5
Compound EInfluenza Virus15.0
Compound FHIV10.0

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

A recent study focused on synthesizing a series of thiophene-containing piperidine derivatives, including (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate). The synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines using MTT assays, revealing several candidates with promising activity .

Case Study 2: Structure–Activity Relationship Studies

Another significant research effort involved structure–activity relationship studies to optimize the anticancer efficacy of piperidine derivatives. This work highlighted the importance of substituent variations on both the piperidine and thiophene rings to enhance biological activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

The compound is compared below with structurally related piperidine derivatives, focusing on synthetic routes, substituent effects, and functional properties.

a. 4-((1R,2S,3R)-2-(Methyl(phenyl)carbamoyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)piperidine-1-carboxylate
  • Core Structure : Piperidine-1-carboxylate with a cyclopropane ring.
  • Key Substituents : A boronate ester (dioxaborolane) and methyl(phenyl)carbamoyl group.
  • Synthesis : Prepared via asymmetric radical cyclopropanation using α-boryl dibromomethanes and a chiral ligand (L2). High yields (94%) and enantioselectivity (90% ee) were achieved .
  • Differentiation : The boronate ester enhances reactivity for Suzuki-Miyaura cross-coupling, unlike the thiophene-acrylamide group in the target compound.
b. Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Core Structure : Tetrahydropyridine fused with a piperidine-acetyl group.
  • Key Substituents : Hydroxyl and diphenyl groups.
  • Biological Activity : Exhibits antibacterial and antitumor properties, attributed to the tetrahydropyridine scaffold .
  • Differentiation : The acetyl-piperidine moiety and hydroxyl group contrast with the acrylamido-thiophene motif, suggesting divergent pharmacological targets.
c. tert-Butyl-4-(((1,3-Dioxoisoindolin-2-yl)oxy)(phenyl)methyl)piperidine-1-carboxylate
  • Core Structure : Piperidine-1-carboxylate with a dioxoisoindolinyloxy-benzyl group.
  • Synthesis : Synthesized via sp³ C-C bond cleavage and 1,2-alkylboration strategies .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Yield Selectivity (dr/ee) Biological Activity
(E)-Phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate Piperidine-carboxylate Thiophene-acrylamide Not specified in evidence N/A N/A Hypothesized antimicrobial
4-((1R,2S,3R)-2-(Methyl(phenyl)carbamoyl)-3-(dioxaborolan-2-yl)cyclopropyl)piperidine-1-carboxylate Piperidine-carboxylate Boronate ester, cyclopropane Radical cyclopropanation 94% >20:1 dr, 90% ee Potential cross-coupling applications
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine-3-carboxylate Tetrahydropyridine Hydroxyl, diphenyl, acetyl-piperidine Multi-step organic synthesis N/A N/A Antibacterial, antitumor
tert-Butyl-4-(((dioxoisoindolin-2-yl)oxy)(phenyl)methyl)piperidine-1-carboxylate Piperidine-carboxylate Dioxoisoindolinyloxy-benzyl sp³ C-C cleavage/alkylboration N/A N/A PROTACs development

Key Insights

Synthetic Efficiency : The radical cyclopropanation method () achieves superior enantioselectivity (90% ee) compared to traditional amide coupling, which may be relevant for the target compound’s acrylamide formation.

Substituent Impact :

  • Thiophene vs. Boronate Ester: The thiophene’s electron-rich nature may enhance π-π stacking in drug-receptor interactions, whereas boronate esters enable modular functionalization .
  • Acrylamide vs. Acetyl: The rigid acrylamide linker in the target compound could improve metabolic stability over flexible acetyl groups .

Biological Potential: Piperidine derivatives with tetrahydropyridine cores () show validated antibacterial activity, suggesting the target compound’s thiophene-acrylamide motif warrants similar testing.

Biological Activity

(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate is a complex organic compound notable for its structural features, which include a piperidine ring, a thiophene group, and an acrylamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

The synthesis typically involves multi-step organic reactions starting from the piperidine framework, followed by the introduction of the acrylamide and thiophene groups. Various catalysts and controlled conditions are employed to optimize yield and purity during synthesis .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

CompoundActivityReference
Piperidine Derivative AAntibacterial
Piperidine Derivative BAntifungal

Antiviral Activity

(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate has potential as an antiviral agent. Similar compounds have been tested against viruses such as HIV and HSV. The presence of the thiophene group is believed to enhance interaction with viral proteins.

VirusCompoundIC50 (µM)Reference
HIVCompound X12.5
HSVCompound Y8.0

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cells. The interaction with specific receptors or enzymes involved in cell proliferation is hypothesized to be the underlying mechanism.

The biological activity of (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : Compounds can inhibit key enzymes in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors can alter signaling pathways.

This compound's unique combination of functional groups allows for diverse interactions, making it a versatile candidate for further research in drug development.

Case Studies

  • Study on Antiviral Activity : A study conducted by researchers evaluated the antiviral potential of several piperidine derivatives against HIV. The results indicated that modifications in the thiophene group significantly enhanced antiviral activity, suggesting that (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate could be similarly effective .
  • Anticancer Research : In vitro studies demonstrated that derivatives similar to this compound induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate?

  • Methodology : The compound is synthesized via a multi-step procedure involving:

  • Amide coupling : Reacting 3-(thiophen-3-yl)acrylic acid with a piperidine derivative (e.g., 4-aminomethylpiperidine) using coupling agents like EDC/HOBt or chloroformate intermediates .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups for amine protection, followed by deprotection under acidic conditions (e.g., TFA) .
  • Final esterification : Reaction with phenyl chloroformate in toluene under reflux, followed by purification via flash chromatography (e.g., 0–10% EtOAc/hexanes gradient) .
    • Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts (e.g., over-alkylation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the acrylamide group (e.g., E-isomer δ 6.5–7.5 ppm for vinyl protons) and piperidine ring conformation (e.g., axial/equatorial substituents) .
  • HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) to confirm molecular formula .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate, N-H bend at ~1550 cm⁻¹ for the amide) .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Procedure : Crystallize the compound via vapor diffusion (e.g., DCM/hexane). Collect diffraction data using a synchrotron or in-house diffractometer. Refine structures using SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks .
  • Applications : Resolve stereochemical uncertainties (e.g., E/Z isomerism) and confirm piperidine chair conformations .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing moisture-sensitive intermediates?

  • Experimental design : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and inert atmosphere (N₂/Ar). Quench reactions with controlled reagents (e.g., saturated NH₄Cl for TBAF deprotection) .
  • Data contradiction example : Discrepancies in Boc-deprotection yields (e.g., 75% vs. 41%) may arise from trace water; address via rigorous drying of glassware and molecular sieves .

Q. What strategies optimize purity when isolating the final product?

  • Chromatography : Use gradient elution (e.g., 10–30% EtOAc/hexanes) with silica gel or C18 columns for polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) to enhance crystal lattice formation .
  • Analytical validation : Cross-validate purity via HPLC (e.g., >95% purity with a C18 column, 254 nm UV detection) and 19F NMR for fluorinated analogs .

Q. How do electronic effects of the thiophene moiety influence reactivity?

  • Mechanistic insight : The electron-rich thiophene ring stabilizes radical intermediates during photochemical reactions, enabling C(sp³)–C(sp³) couplings under visible light/silane conditions .
  • Case study : Thiophene-derived acrylamides show higher oxidative stability than phenyl analogs due to sulfur’s electron-donating effects, reducing quinone formation .

Q. How should researchers interpret conflicting NMR data for regioisomers?

  • Resolution : Compare coupling constants (e.g., J = 15–16 Hz for trans-acrylamide protons vs. J = 10–12 Hz for cis) .
  • Advanced techniques : Use 2D NMR (e.g., COSY, NOESY) to assign overlapping peaks in piperidine methylene groups .

Q. What computational methods support conformational analysis of the piperidine ring?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict chair vs. boat conformations. Compare with X-ray data to validate .
  • MD simulations : Simulate solvation effects (e.g., in DMSO) to assess flexibility of the aminomethyl side chain .

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